molecular formula C16H15FN4O3 B2640610 N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034478-32-3

N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2640610
CAS RN: 2034478-32-3
M. Wt: 330.319
InChI Key: INAPOBHMVZRHFV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability and resistance to oxidation and reduction. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and furan rings. The presence of the fluoro and methyl groups on the phenyl ring would contribute to the compound’s polarity and could influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluoro group could increase its stability and decrease its reactivity compared to a hydrogen atom in the same position .

Scientific Research Applications

Triazole Derivatives in Scientific Research

Antitumor Activity Triazole derivatives have been synthesized and studied for their potential antitumor properties. For example, Hao et al. (2017) synthesized a compound with antitumor activity against cancer cell lines, highlighting the relevance of triazole derivatives in cancer research (Hao et al., 2017).

Catalysis and Synthesis Triazole compounds have also been utilized in catalysis and as intermediates in organic synthesis. Moreno-Fuquen et al. (2019) developed an efficient method for the synthesis of benzamide derivatives via microwave-assisted Fries rearrangement, indicating the utility of triazole derivatives in facilitating chemical transformations (Moreno-Fuquen et al., 2019).

Antimicrobial and Antibacterial Activities Several studies have reported the synthesis of triazole derivatives with significant antimicrobial and antibacterial activities. Başoğlu et al. (2013) synthesized azole derivatives, including triazole compounds, and screened them for antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (Başoğlu et al., 2013).

Antioxidant and Anti-inflammatory Properties Triazole derivatives have been explored for their antioxidant and anti-inflammatory properties. Sokmen et al. (2014) evaluated the antibacterial, antiurease, and antioxidant activities of new triazole compounds, indicating their potential in oxidative stress-related conditions (Sokmen et al., 2014).

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the development of new pharmaceuticals or materials. Studies could also be conducted to further understand its reactivity and the types of chemical reactions it can undergo .

properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3/c1-10-11(17)4-2-5-12(10)18-16(23)13-8-21(20-19-13)9-14(22)15-6-3-7-24-15/h2-8,14,22H,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAPOBHMVZRHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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